1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Scientific Research Applications
1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
Target of Action
The primary target of 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid is the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH) . This enzyme plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, including binding to the active site, altering the conformation of the target, or modulating the target’s activity .
Biochemical Pathways
The interaction of this compound with succinate dehydrogenase affects the citric acid cycle and the electron transport chain. These pathways are responsible for the conversion of nutrients into energy, and their disruption can have significant downstream effects on cellular metabolism .
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific context in which it is used. For example, in the context of antileishmanial and antimalarial activities, pyrazole derivatives have been shown to inhibit the growth of Leishmania aethiopica and Plasmodium berghei, respectively .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target
Future Directions
The future directions for “1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid” and similar compounds could involve further exploration of their potential uses in the development of new drugs and fungicides . Their unique chemical structure makes them interesting targets for research in medicinal chemistry .
Biochemical Analysis
Biochemical Properties
The structure of 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid is similar to other pyrazole-4-carboxylic acids, which have been shown to present polymorphism and solid-state proton transfer
Molecular Mechanism
It is known that pyrazoles can donate and accept hydrogen bonds, which may influence their reactivity
Preparation Methods
The synthesis of 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of 1,3-diketones with arylhydrazines . One common method includes the use of ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, which can be synthesized via a Suzuki coupling reaction with phenylboronic acid . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity, utilizing cost-effective and readily available raw materials .
Chemical Reactions Analysis
1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: Substitution reactions, such as halogenation or alkylation, can be performed using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions are various substituted pyrazole derivatives .
Comparison with Similar Compounds
1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-1H-pyrazole-5-ol: This compound has a similar pyrazole core but differs in its functional groups, leading to distinct chemical and biological properties.
3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid: This compound features a difluoromethyl group, which imparts different reactivity and applications.
The uniqueness of this compound lies in its specific structural configuration, which allows for diverse chemical modifications and a broad spectrum of applications in various scientific fields .
Properties
IUPAC Name |
1-methyl-3-phenylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-7-9(11(14)15)10(12-13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSOQSQLQLWDQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546840 | |
Record name | 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105994-56-7, 105994-55-6 | |
Record name | 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105994-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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